molecular formula C17H22N4O B2803973 (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-20-2

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2803973
CAS RN: 2411336-20-2
M. Wt: 298.39
InChI Key: LSUOYOZPMVQFLM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been shown to target the bromodomain and extraterminal (BET) family of proteins. BET proteins are important epigenetic regulators that play a role in gene transcription, and they have been implicated in a number of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has been shown to inhibit BET protein function, and it is currently being investigated as a potential therapeutic agent for these diseases.

Mechanism of Action

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide is a selective inhibitor of the BET family of proteins. These proteins are involved in the regulation of gene transcription, and they are thought to play a role in a number of diseases, including cancer and inflammation. (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide binds to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and other transcription factors. This results in a decrease in the expression of genes that are regulated by BET proteins.
Biochemical and Physiological Effects:
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BET proteins, (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the expression of inflammatory cytokines in immune cells. These effects suggest that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide may have potential as a cancer and anti-inflammatory drug.

Advantages and Limitations for Lab Experiments

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective inhibitor of BET proteins, which allows for more precise targeting of these proteins than other inhibitors that target multiple epigenetic regulators. However, one limitation is that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide. Another area of interest is the investigation of the potential therapeutic applications of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide in cancer and inflammation. Additionally, the role of BET proteins in other diseases, such as cardiovascular disease and neurodegenerative diseases, could be investigated using (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide as a tool.

Synthesis Methods

The synthesis of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been described in the literature. The compound is typically prepared by reaction of 1-cyclopropylbenzimidazole with 4-(dimethylamino)but-2-enal in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to yield (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide.

Scientific Research Applications

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been the subject of a number of scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide could inhibit the growth of several different cancer cell lines, including breast, lung, and prostate cancer cells. Another study showed that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide could reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide may have potential as a cancer and anti-inflammatory drug.

properties

IUPAC Name

(E)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20(2)11-5-8-17(22)18-12-16-19-14-6-3-4-7-15(14)21(16)13-9-10-13/h3-8,13H,9-12H2,1-2H3,(H,18,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUOYOZPMVQFLM-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NC2=CC=CC=C2N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NC2=CC=CC=C2N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.